molecular formula C27H26ClN3O4 B2435499 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 894550-55-1

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B2435499
CAS RN: 894550-55-1
M. Wt: 491.97
InChI Key: HQTDQADSZCUNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H26ClN3O4 and its molecular weight is 491.97. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Efficacy in Treating Viral Infections

A study by Ghosh et al. (2008) synthesized and evaluated the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, showing a substantial decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).

Structural Aspects and Properties

Karmakar et al. (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives. These compounds exhibited interesting gelation properties and fluorescence emissions, suggesting potential applications in material science and bioimaging (Karmakar, Sarma, & Baruah, 2007).

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2015) synthesized a variety of novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Their study identified compounds with potent analgesic and anti-inflammatory activities, offering insights into potential new treatments for inflammatory conditions (Alagarsamy et al., 2015).

Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species. Their research highlighted the potential of these compounds in developing new antifungal treatments (Bardiot et al., 2015).

Antibacterial Activity

Le, Pham, & Nguyen (2018) synthesized and evaluated the antibacterial activity of new 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives. These compounds showed promising growth inhibitory effects against Bacillus subtilis and Aspergillus niger, pointing towards their use in combating bacterial infections (Le, Pham, & Nguyen, 2018).

Anticancer and Antioxidant Properties

Sayed et al. (2021) explored the anticancer activity and antioxidant properties of new tetrahydroisoquinolines bearing a nitrophenyl group. Their findings suggest these compounds could be potential candidates for cancer therapy and antioxidant applications (Sayed et al., 2021).

properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-17-9-10-20(28)13-22(17)30-26(32)16-31-23-14-25(35-3)24(34-2)12-18(23)11-19(27(31)33)15-29-21-7-5-4-6-8-21/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTDQADSZCUNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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